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Compound of Interest

Compound Name: AT7519

Cat. No.: B1666106 Get Quote

In the landscape of cyclin-dependent kinase (CDK) inhibitors for cancer therapy, AT7519 and

flavopiridol have emerged as significant multi-targeted agents. Both have demonstrated potent

anti-cancer activities in a range of preclinical models by disrupting cell cycle progression and

inducing apoptosis. This guide provides a comparative analysis of their performance in these

models, supported by experimental data and detailed methodologies, to assist researchers and

drug development professionals in understanding their distinct and overlapping mechanisms.

In Vitro Efficacy: A Tale of Potency
Both AT7519 and flavopiridol exhibit potent antiproliferative activity across a variety of human

tumor cell lines. AT7519 has shown IC50 values ranging from nanomolar to low micromolar

concentrations.[1][2] Flavopiridol has also demonstrated potent in vitro activity with IC50 values

typically in the nanomolar range.[3]
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Drug Target CDKs Cell Line IC50 (nmol/L) Reference

AT7519

CDK1, CDK2,

CDK4, CDK5,

CDK6, CDK9

HCT116 (Colon) 40-940 [1]

HT29 (Colon) 40-940 [1]

MDA-MB-468

(Breast)
40-940 [1]

MM.1S (Multiple

Myeloma)
500 [2][4]

U266 (Multiple

Myeloma)
500 [2][4]

MYCN-amplified

Neuroblastoma
1700 (LC50) [5][6]

MYCN single

copy

Neuroblastoma

8100 (LC50) [5][6]

Flavopiridol

CDK1, CDK2,

CDK4, CDK7,

CDK9

Various ~100 [3]

Anaplastic

Thyroid Cancer

Cell Lines

Sub-micromolar [7]

In Vivo Anti-Tumor Activity: Halting Tumor Growth
In preclinical animal models, both agents have demonstrated significant tumor growth inhibition

and improved survival.

AT7519 In Vivo Efficacy[2][4][5]
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Tumor Model Dosing Regimen Outcome Reference

Human Multiple

Myeloma Xenograft

15 mg/kg, i.p., daily

for 5 days/week for 2

weeks

Significant tumor

growth inhibition and

prolonged median

overall survival (40 vs

27.5 days)

[4]

MYCN-amplified

Neuroblastoma

Xenograft

5, 10, or 15 mg/kg,

i.p., daily, 5 days on/2

days off for 3 weeks

Dose-dependent

tumor growth

inhibition

[5]

Th-MYCN Transgenic

Mice
15 mg/kg/day

Improved survival and

significant tumor

regression (86%

average reduction at

day 7)

[5][6]

HCT116 & HT29

Colon Cancer

Xenografts

9.1 mg/kg, twice daily Tumor regression [2]

Flavopiridol In Vivo Efficacy[7][8][9]

Tumor Model Dosing Regimen Outcome Reference

Anaplastic Thyroid

Cancer PDX
Not specified

Decreased tumor

weight and volume
[7]

Various Human Tumor

Xenografts

Daily administration

(i.v., i.p., or oral)

Anti-tumor activity,

especially against

prostate, head and

neck, non-Hodgkin's

lymphoma, and

leukemia

[3]
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Mechanism of Action: A Multi-Pronged Attack on
Cancer Cells
Both AT7519 and flavopiridol are multi-targeted CDK inhibitors, but they exhibit some

differences in their primary targets and downstream effects.

AT7519 is a potent inhibitor of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its

mechanism of action involves:

Cell Cycle Arrest: Induces G0/G1 and G2/M phase arrest.[4]

Inhibition of Transcription: Rapidly dephosphorylates the C-terminal domain (CTD) of RNA

polymerase II at both serine 2 and serine 5 sites, leading to transcriptional inhibition.[4] This

results in the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[4][10]

Induction of Apoptosis: Triggers apoptosis, as evidenced by increased caspase-3 activation.

[4]

GSK-3β Activation: Uniquely, AT7519 induces the dephosphorylation and activation of GSK-

3β, contributing to its apoptotic effects.[4]

Flavopiridol is a pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK7, and

CDK9.[3][11][12] Its key mechanisms include:

Cell Cycle Arrest: Causes cell cycle arrest at the G1/S and G2/M boundaries.[8][9][13]

Transcriptional Inhibition: Potently inhibits CDK9, a component of the positive transcription

elongation factor b (P-TEFb), leading to the suppression of RNA polymerase II CTD

phosphorylation and inhibition of transcription.[11][12] This also leads to the downregulation

of Mcl-1.[7][13]

Induction of Apoptosis: Induces apoptosis in both cycling and non-cycling cells.[14][15]

Anti-angiogenic Properties: Inhibits the hypoxic induction of vascular endothelial growth

factor (VEGF).[14]

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key signaling pathways affected by AT7519 and

flavopiridol, as well as a typical experimental workflow for evaluating these inhibitors.
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Caption: AT7519 Mechanism of Action.
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Caption: Flavopiridol Mechanism of Action.
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Caption: Preclinical Evaluation Workflow.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.

Below are summaries of common experimental protocols used in the evaluation of AT7519 and

flavopiridol.

Cell Viability Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Drug Treatment: Cells are treated with increasing concentrations of AT7519 or flavopiridol for

specified durations (e.g., 24, 48, 72 hours).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1666106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666106?utm_src=pdf-body
https://www.benchchem.com/product/b1666106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 values are then calculated.[4]

Western Blot Analysis
Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing

protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF

membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against target proteins (e.g., phospho-Rb, phospho-RNA Polymerase II, Mcl-1, cleaved

PARP, β-actin).

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.[1][4]

In Vivo Xenograft Studies
Cell Implantation: Human cancer cells are subcutaneously injected into

immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size.

Drug Administration: Mice are randomized into control and treatment groups. AT7519 or

flavopiridol is administered according to a specified dosing schedule (e.g., intraperitoneal

injection).[4][5]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier

survival curves are generated.[4]

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further

analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3)

or western blotting for target modulation.[4][5]

Conclusion
Both AT7519 and flavopiridol are potent, multi-targeted CDK inhibitors with significant

preclinical activity against a range of cancers. While both effectively induce cell cycle arrest and

apoptosis through the inhibition of critical CDKs and transcription, AT7519 distinguishes itself

through its additional mechanism of GSK-3β activation. Flavopiridol, being one of the first CDK

inhibitors to enter clinical trials, has a more extensive history of investigation.[8][9] The choice

between these agents for further development may depend on the specific cancer type, the

molecular profile of the tumor, and the desired therapeutic window. The data presented here

provides a foundation for researchers to make informed decisions in the ongoing effort to

translate these promising preclinical findings into effective clinical therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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